molecular formula C12H14F6N2O6 B284363 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate

1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate

Cat. No. B284363
M. Wt: 396.24 g/mol
InChI Key: UMGSXLZRPNZMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate, also known as TTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TTP is a carbamate derivative that has a trifluoroacetyl group attached to it, making it a potent molecule with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate is not fully understood. However, studies have suggested that 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate may act by inhibiting various enzymes and signaling pathways involved in the development of diseases. 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues. 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate is its ability to selectively target diseased cells while sparing healthy cells. This makes it a promising candidate for the development of targeted therapies. However, the limitations of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate include its high cost of synthesis and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate. One potential area of research is the development of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate-based drug delivery systems for the targeted delivery of drugs to diseased cells. Another area of research is the investigation of the mechanism of action of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate and the identification of its molecular targets. Additionally, further studies are needed to explore the potential applications of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate in the treatment of various diseases, including cancer, diabetes, and inflammation.
Conclusion:
In conclusion, 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate is a potent chemical compound that has shown promising results in scientific research. Its potential applications in the field of medicine make it a promising candidate for the development of targeted therapies. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate involves the reaction of 2,2,3-trimethyl-1,3-dioxolane with trifluoroacetic anhydride, followed by the reaction with carbamate. The final product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties. 1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate has also been studied for its potential use in drug delivery systems and as a diagnostic tool for cancer.

properties

Molecular Formula

C12H14F6N2O6

Molecular Weight

396.24 g/mol

IUPAC Name

[2,3-dimethyl-3-[(2,2,2-trifluoroacetyl)carbamoyloxy]butan-2-yl] N-(2,2,2-trifluoroacetyl)carbamate

InChI

InChI=1S/C12H14F6N2O6/c1-9(2,25-7(23)19-5(21)11(13,14)15)10(3,4)26-8(24)20-6(22)12(16,17)18/h1-4H3,(H,19,21,23)(H,20,22,24)

InChI Key

UMGSXLZRPNZMJO-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)OC(=O)NC(=O)C(F)(F)F)OC(=O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C(C)(C)OC(=O)NC(=O)C(F)(F)F)OC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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